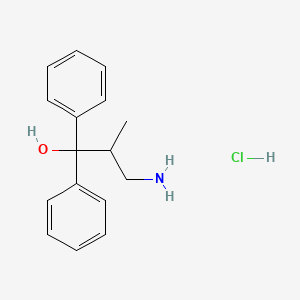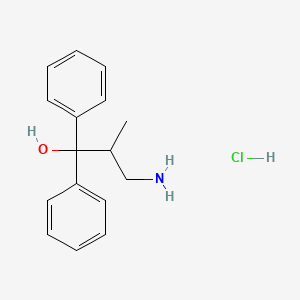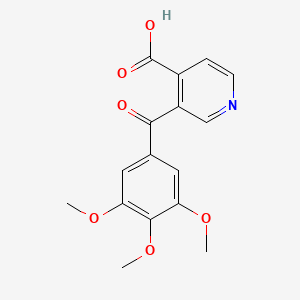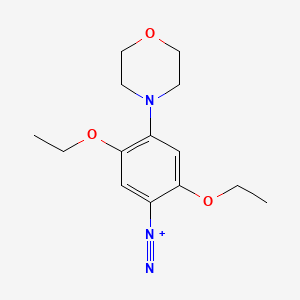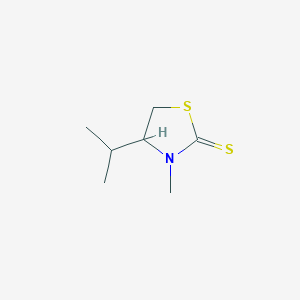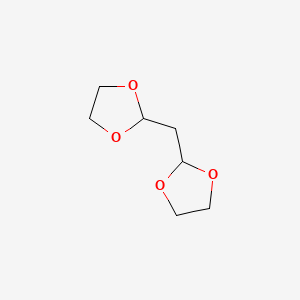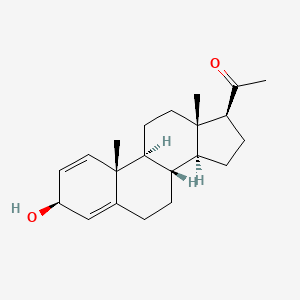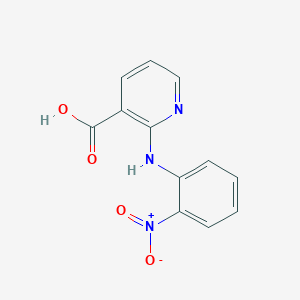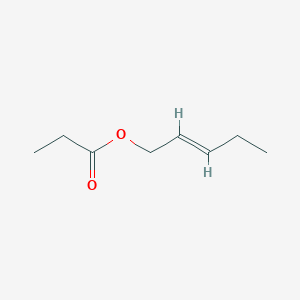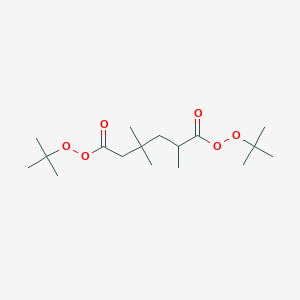
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl- is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of isoindole derivatives, which are characterized by a fused ring system containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl- typically involves the chlorination of a precursor isoindole compound followed by the introduction of a hexyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent chlorination. The hexylation step can be achieved through alkylation reactions using hexyl halides in the presence of strong bases or catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more highly chlorinated derivatives or to introduce additional functional groups.
Reduction: Reduction reactions can remove chlorine atoms or reduce the isoindole ring system.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of more highly chlorinated isoindole derivatives.
Reduction: Formation of less chlorinated or dechlorinated isoindole derivatives.
Substitution: Formation of isoindole derivatives with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants or plasticizers.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-
- 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-ethyl-
- 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-propyl-
Comparison: 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl- is unique due to the presence of the hexyl group, which imparts different physical and chemical properties compared to its methyl, ethyl, or propyl analogs. The hexyl group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
14737-86-1 |
|---|---|
Formule moléculaire |
C14H13Cl4NO2 |
Poids moléculaire |
369.1 g/mol |
Nom IUPAC |
4,5,6,7-tetrachloro-2-hexylisoindole-1,3-dione |
InChI |
InChI=1S/C14H13Cl4NO2/c1-2-3-4-5-6-19-13(20)7-8(14(19)21)10(16)12(18)11(17)9(7)15/h2-6H2,1H3 |
Clé InChI |
PVYDPFXQCMGQTK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13738688.png)
